Fmoc-12-Ado-OH

Vue d'ensemble

Description

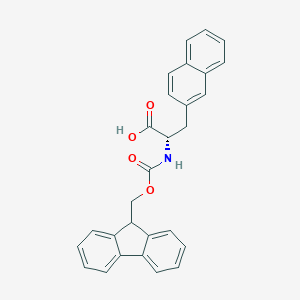

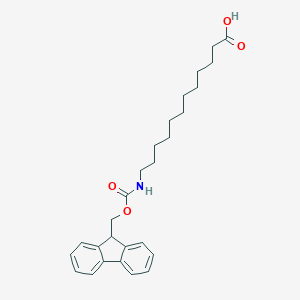

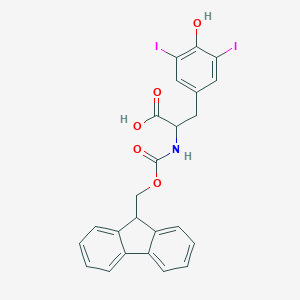

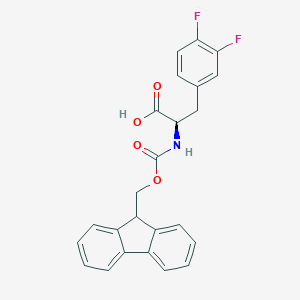

Fmoc-12-Ado-OH, also known as 12-(Fmoc-amino)dodecanoic acid, is a chemical compound with the molecular formula C27H35NO4 . It has a molecular weight of 437.60 .

Synthesis Analysis

Fmoc-12-Ado-OH is synthesized using various methods. One method involves the use of PS-Carbodiimide resin in dichloromethane at temperatures between 20-50°C for 20 hours . Another method involves the use of Fmoc-OSu and NaHCO3 in a solution of 12-aminododecanoic acid in acetone and water .Molecular Structure Analysis

Fmoc-12-Ado-OH has a complex molecular structure that includes a total of 69 bonds. These comprise 34 non-H bonds, 14 multiple bonds, 15 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aliphatic carboxylic acid, and 1 aliphatic (thio-) carbamate .Chemical Reactions Analysis

Fmoc-12-Ado-OH is used in Fmoc solid-phase peptide synthesis . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-12-Ado-OH is a white powder with a melting point of 114-118°C . It is used in peptide synthesis and has a Fmoc functional group . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Peptide Synthesis

“Fmoc-12-Ado-OH” is used in peptide synthesis . It’s a type of Fmoc-amino acid, which is a key component in the Fmoc-based solid-phase peptide synthesis . The Fmoc group acts as a protective group for the amino acids during the synthesis process. It’s resistant to many reaction conditions, making it suitable for multistep total synthesis .

Biomedical Applications

“Fmoc-12-Ado-OH” has potential biomedical applications. It’s used in the creation of peptide-based hydrogels, which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These hydrogels can be used for drug delivery and as diagnostic tools for imaging .

Pharmacological and Pharmacokinetic Profile Enhancement

“Fmoc-12-Ado-OH” has been used in the development of a Lithocholic Acid-Based Peptide Delivery System for an Enhanced Pharmacological and Pharmacokinetic Profile of Xenopus GLP-1 Analogs .

Tissue Engineering

“Fmoc-12-Ado-OH” has potential applications in tissue engineering. It’s used in the creation of self-supporting hydrogels, which can act as potential materials for tissue engineering . These hydrogels can fully support cell adhesion, survival, and duplication .

Chemokine/Receptor Axis Targeting in Atherosclerosis

“Fmoc-12-Ado-OH” has been used in research related to atherosclerosis. It’s been used in the design of CXCR4 mimics that act as soluble chemokine receptors, blocking atherogenic inflammation by agonist-specific targeting .

Safety And Hazards

Propriétés

IUPAC Name |

12-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO4/c29-26(30)18-8-6-4-2-1-3-5-7-13-19-28-27(31)32-20-25-23-16-11-9-14-21(23)22-15-10-12-17-24(22)25/h9-12,14-17,25H,1-8,13,18-20H2,(H,28,31)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGIKYAQSSNFCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401149 | |

| Record name | Fmoc-12-Ado-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-12-Ado-OH | |

CAS RN |

128917-74-8 | |

| Record name | Fmoc-12-Ado-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B557937.png)